

Technical Guide: Solubility and Stability of 2-Chlorophenylhydrazine Sulfate

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Compound of Interest

Compound Name: 2-Chlorophenylhydrazine Sulfate

CAS No.: 198279-94-6

Cat. No.: B1499422

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CAS Registry Number: 198279-94-6 (1:1 Sulfate) Synonyms: (2-Chlorophenyl)hydrazine sulfate; 1-(2-Chlorophenyl)hydrazine hydrogensulfate Molecular Formula: $C_6H_7ClN_2 \cdot H_2SO_4$ Molecular Weight: 240.67 g/mol (1:1 salt)[1]

Executive Summary

2-Chlorophenylhydrazine Sulfate is a critical hydrazine building block used primarily in the synthesis of 1-substituted indoles (via Fischer Indole Synthesis) and aryl-pyrazoles (agrochemicals and pharmaceuticals). While the hydrochloride salt (CAS 41052-75-9) is more common, the sulfate salt is often selected for its non-hygroscopic nature and higher thermal stability in solid-state storage. However, its utility is frequently limited by its lower solubility profile compared to the hydrochloride analog.

This guide addresses the specific physicochemical challenges of the sulfate salt, providing validated protocols for solubilization and stabilization against oxidative degradation.

Physicochemical Profile & Salt Stoichiometry

Understanding the stoichiometry is vital for accurate molarity calculations in synthesis. **2-Chlorophenylhydrazine Sulfate** exists predominantly in two forms. Commercial CAS 198279-94-6 typically refers to the 1:1 salt (Hydrogensulfate), though 2:1 salts (Sulfate) are possible in specific crystallization conditions.

Property	1:1 Salt (Hydrogensulfate)	2:1 Salt (Sulfate)	Hydrochloride Analog
CAS	198279-94-6	Rare/Custom	41052-75-9
MW (g/mol)	240.67	~383.26	179.05
Appearance	Off-white to beige crystalline powder	White powder	White to beige crystals
Melting Point	>200°C (dec.)	>210°C (dec.)	200–203°C (dec.)
Hygroscopicity	Low	Low	Moderate

Critical Note: The sulfate anion is non-volatile, unlike the chloride in the HCl salt. This makes the sulfate salt superior for high-temperature melt reactions (e.g., solvent-free Fischer synthesis) where loss of acid catalyst (HCl gas) is undesirable.

Solubility Dynamics

The sulfate salt exhibits a steep solubility curve in aqueous media, a property often exploited for purification via recrystallization. It is significantly less soluble in organic solvents than the free base.

Solvent Compatibility Matrix

Solvent	Solubility Rating	Temperature Dependence	Notes
Water	Low (Cold) / High (Hot)	Critical	Best solvent for recrystallization. Soluble >60°C.
0.5M H ₂ SO ₄	Moderate	Low	Acid suppression of hydrolysis increases stability.
Ethanol/Methanol	Moderate	High	Good for synthesis; heating required for high conc.
DMSO/DMF	High	Low	Caution: Risk of runaway exotherm/decomposition.
DCM/Chloroform	Insoluble	Negligible	Suitable for washing away non-polar impurities.
Ether/Hexane	Insoluble	Negligible	Antisolvents for precipitation.

Solubilization Protocol (Aqueous)

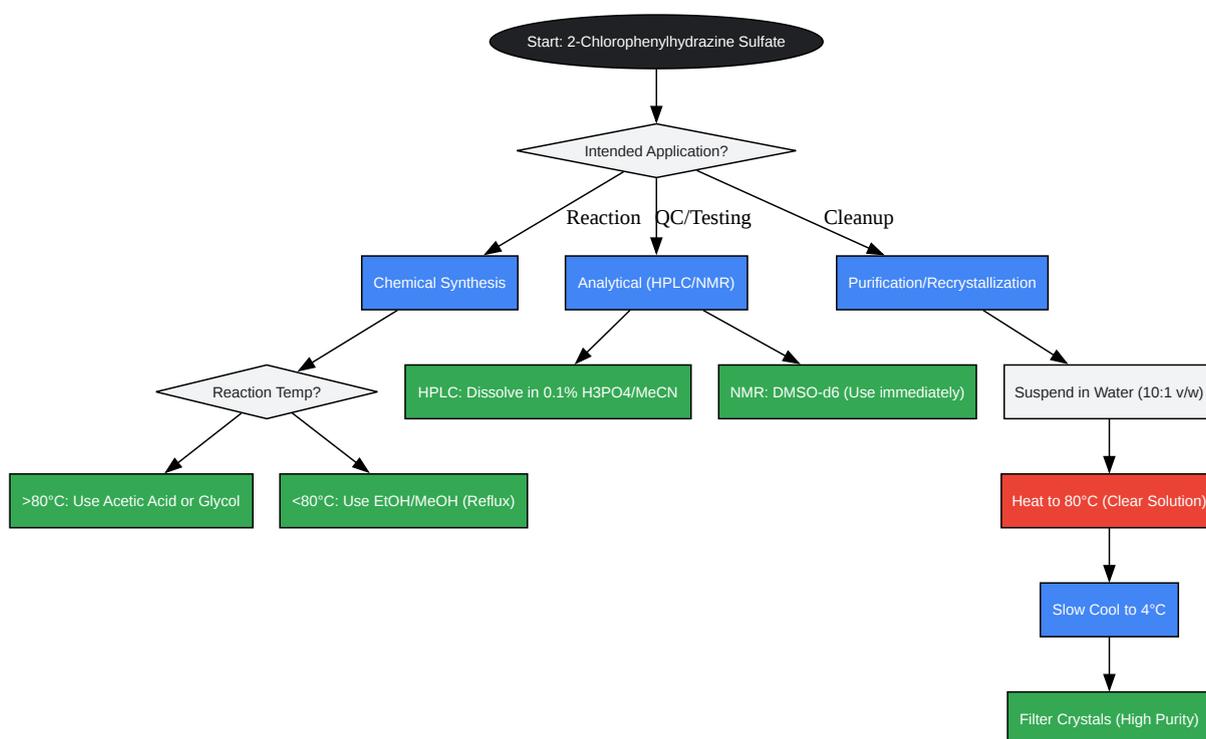
To prepare a stable stock solution (e.g., for HPLC or synthesis):

- Acidification: Do not dissolve in neutral water initially. Prepare 0.1 M H₂SO₄ or 0.1 M HCl.
- Dispersion: Add the solid sulfate salt to the acidic solvent at room temperature. It will form a suspension.
- Thermal Activation: Heat the suspension to 50–60°C with vigorous stirring. The salt should dissolve completely within 15 minutes.

- Cooling: If the solution is for immediate use, cool to room temperature. If crystals reform, the concentration exceeds the saturation limit (typically ~50-80 mg/mL at 20°C for sulfate salts).

Visualization: Solubility Decision Tree

The following logic gate assists in selecting the correct solvent system based on the intended application.



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Figure 1: Decision matrix for solvent selection based on experimental requirements.

Stability & Degradation Mechanisms

Hydrazine derivatives are inherently unstable, prone to oxidation and disproportionation. The sulfate salt mitigates this by protonating the hydrazine nitrogen, reducing its nucleophilicity and susceptibility to oxidation.

Dominant Degradation Pathways

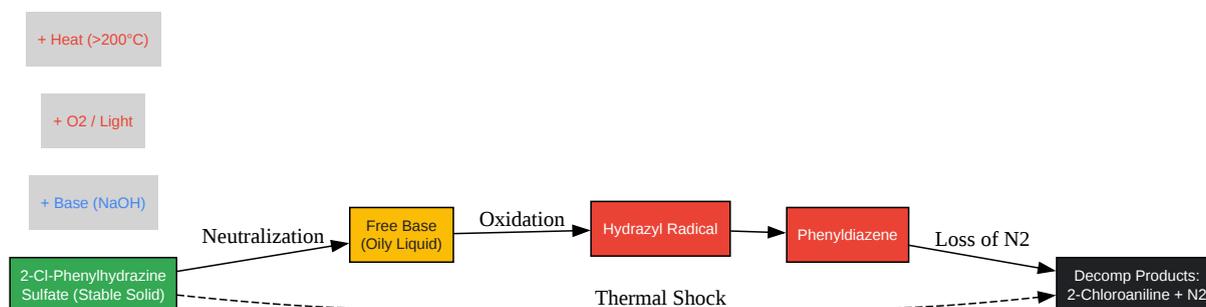
- Oxidative Dehydrogenation:
 - Trigger: Exposure to air (O₂) and light (UV).
 - Mechanism: The hydrazine group (-NH-NH₂) oxidizes to the diazenyl radical, eventually forming chlorobenzene and nitrogen gas, or coupling to form azobenzenes (colored impurities).
 - Indicator: Color change from off-white to yellow/brown.
- Thermal Decomposition:
 - Trigger: Temperatures >200°C.^{[2][3][4]}
 - Products: 2-Chloroaniline, Ammonia, Ammonium Sulfate.
 - Risk: Violent decomposition can occur if heated rapidly in a closed system.
- Base-Catalyzed Disproportionation:
 - Trigger: Contact with bases (NaOH, NaHCO₃).
 - Mechanism: Neutralization liberates the free hydrazine base, which is an oil and oxidizes rapidly (within minutes) in air.

Storage Protocols

- Primary: Store in amber glass vials under an inert atmosphere (Argon or Nitrogen).

- Temperature: Refrigerate (2–8°C).
- Desiccation: Store with desiccant. Moisture promotes hydrolysis and subsequent oxidation.

Visualization: Degradation Logic



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Figure 2: Mechanistic pathway of degradation from stable salt to decomposition products.

Experimental Protocols

Protocol A: Stability-Indicating HPLC Sample Preparation

Use this protocol to verify the purity of a stored batch.

- Solvent: Prepare a mixture of Acetonitrile : 0.1% Phosphoric Acid (50:50). The acid prevents oxidation during analysis.
- Dissolution: Weigh 10 mg of sample into a 20 mL amber volumetric flask.
- Sonicate: Sonicate for 5 minutes. Ensure no solids remain.
- Filtration: Filter through a 0.22 μm PTFE filter (Nylon filters may degrade).

- Analysis: Inject immediately.
 - Acceptance Criteria: Purity >98% (Area %).
 - Impurity Marker: A peak at RRT ~1.2 often indicates the azobenzene dimer (oxidation product).

Protocol B: Free Base Liberation (In Situ)

For reactions requiring the nucleophilic free base.

- Suspend the Sulfate salt (1.0 eq) in the organic solvent (e.g., Toluene or Ethanol).
- Add Sodium Acetate (2.0 eq) or Triethylamine (2.0 eq).
- Stir for 30 minutes at room temperature.
- Proceed immediately to the next step (e.g., addition of ketone/aldehyde).
 - Why: This generates the free hydrazine in situ, minimizing its exposure to air before it reacts with the electrophile.

Safety & Handling (E-E-A-T)

Hazard Class: 6.1 (Toxic), 8 (Corrosive - if acidic). GHS Signal: DANGER.

- Acute Toxicity: Toxic if swallowed or absorbed through skin.[3] Hydrazines are potent liver toxins and suspected carcinogens.
- Skin Sensitization: High risk of allergic dermatitis. Double-gloving (Nitrile) is mandatory.
- Incompatibility: Oxidizing agents (Peroxides, Permanganates) cause fire/explosion. Aldehydes/Ketones react exothermically to form hydrazones.

Emergency Disposal: Do not wash down the drain. Quench spills with dilute Sodium Hypochlorite (Bleach) solution to oxidize the hydrazine to nitrogen gas and aryl halides, then dispose of as hazardous chemical waste.

References

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Sources

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- [3. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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- To cite this document: BenchChem. [Technical Guide: Solubility and Stability of 2-Chlorophenylhydrazine Sulfate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1499422#solubility-and-stability-of-2-chlorophenylhydrazine-sulfate\]](https://www.benchchem.com/product/b1499422#solubility-and-stability-of-2-chlorophenylhydrazine-sulfate)

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